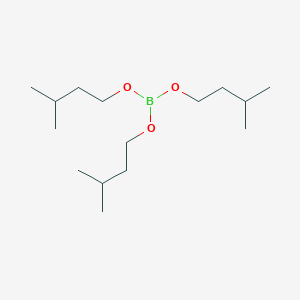
Tris(3-methylbutyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-methylbutyl) borate is an organic borate compound with the molecular formula C15H33BO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl) borate can be synthesized through the reaction of boric acid with 3-methylbutanol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tris(3-methylbutyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: It can be reduced using suitable reducing agents to yield different boron-containing compounds.
Substitution: this compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides .
Scientific Research Applications
Tris(3-methylbutyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in various chemical processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of high-performance materials, including lubricants and polymers
Mechanism of Action
The mechanism by which tris(3-methylbutyl) borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their chemical behavior. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
- Tris(trimethylsilyl) borate
- Triphenyl borate
- Triallyl borate
- Tris(1-isobutyl-3-methyl butyl) borate
- Tritolyl borate
Comparison: Tris(3-methylbutyl) borate is unique due to its specific molecular structure, which imparts distinct chemical properties compared to other borate esters. For instance, its 3-methylbutyl groups provide steric hindrance, affecting its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to hydrolysis .
Properties
CAS No. |
4396-02-5 |
|---|---|
Molecular Formula |
C15H33BO3 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
tris(3-methylbutyl) borate |
InChI |
InChI=1S/C15H33BO3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI Key |
HKLUGNQYKGNLDN-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCC(C)C)(OCCC(C)C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


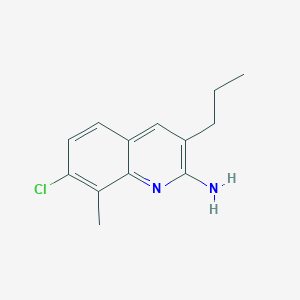
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
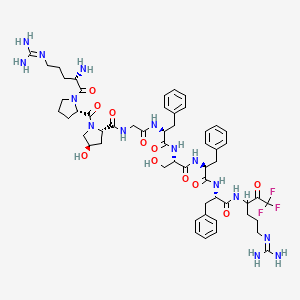
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
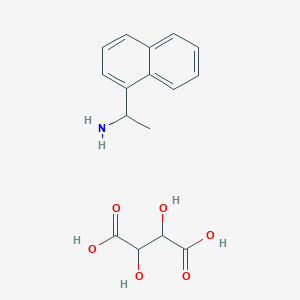

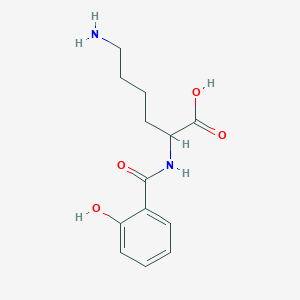
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
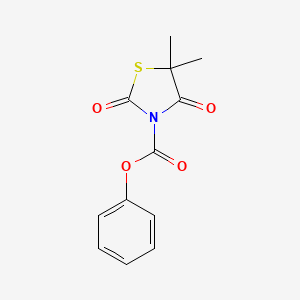
methyl]phosphonate](/img/structure/B14155186.png)
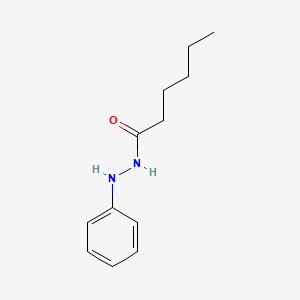
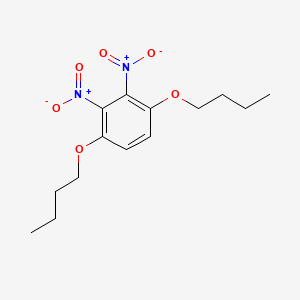
![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

